molecular formula C19H19NO6S B506018 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 843615-74-7

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B506018
CAS No.: 843615-74-7
M. Wt: 389.4g/mol
InChI Key: ISVNCFQAAYJQIC-UHFFFAOYSA-N
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Description

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes hydroxyl, ether, and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the thiophene-2-carbonyl group and the hydroxyethoxyethyl side chain. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone
  • 4-hydroxy-2-quinolones

Uniqueness

3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

843615-74-7

Molecular Formula

C19H19NO6S

Molecular Weight

389.4g/mol

IUPAC Name

4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19NO6S/c21-8-10-26-9-7-20-16(12-3-5-13(22)6-4-12)15(18(24)19(20)25)17(23)14-2-1-11-27-14/h1-6,11,16,21-22,24H,7-10H2

InChI Key

ISVNCFQAAYJQIC-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCOCCO)O

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)O)CCOCCO)O

Origin of Product

United States

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